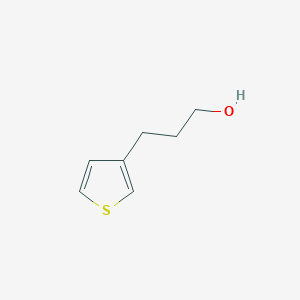

3-(3-Thienyl)-1-propanol

Description

Structure

3D Structure

Properties

IUPAC Name |

3-thiophen-3-ylpropan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVOALIXWMWNSLO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 3-(3-Thienyl)-1-propanol for Researchers and Drug Development Professionals

Foreword: Understanding the Potential of a Unique Thienyl Building Block

In the landscape of heterocyclic chemistry, thiophene derivatives stand out for their versatile reactivity and significant presence in a myriad of biologically active compounds. While much attention has been given to 2-substituted thiophenes, due in part to their role as key intermediates in blockbuster drugs, their 3-substituted counterparts represent a compelling, and often underexplored, area of chemical space. This guide focuses on 3-(3-Thienyl)-1-propanol, a molecule that, while structurally similar to its more famous 2-thienyl isomer, possesses a unique electronic and steric profile that warrants its own detailed investigation.

This document serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind its properties and synthetic routes. The protocols and data herein are presented to be self-validating, grounded in established chemical principles and supported by authoritative references, empowering you to confidently incorporate this valuable building block into your research and development programs.

Section 1: Core Physicochemical Properties

A thorough understanding of a molecule's physical and chemical properties is the bedrock of its successful application in synthesis and formulation. This compound is a liquid at ambient temperature, a characteristic that influences its handling and reaction setup.[] Key identifiers and properties are summarized below.

| Property | Value | Source |

| CAS Number | 20905-98-0 | [] |

| Molecular Formula | C₇H₁₀OS | [][2] |

| Molecular Weight | 142.22 g/mol | [][2] |

| Physical Form | Liquid | [] |

| Purity | ≥98% (typical) | [] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature | [] |

Section 2: Synthesis of this compound: A Practical Approach

The synthesis of this compound can be approached from several precursors. A common and reliable method involves the reduction of a carboxylic acid or its ester derivative. The following section details a robust protocol for the synthesis starting from 3-(3-thienyl)propanoic acid, a commercially available starting material. The choice of a strong reducing agent like lithium aluminum hydride (LiAlH₄) is critical for the efficient conversion of the carboxylic acid to the primary alcohol.

Experimental Protocol: Reduction of 3-(3-thienyl)propanoic acid

This protocol outlines the reduction of 3-(3-thienyl)propanoic acid to this compound using lithium aluminum hydride (LiAlH₄).

Diagrammatic Workflow:

Caption: Workflow for the LiAlH₄ reduction of 3-(3-thienyl)propanoic acid.

Materials and Reagents:

-

3-(3-thienyl)propanoic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Deionized water

-

15% Sodium hydroxide (NaOH) solution

-

Diethyl ether (Et₂O)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware (three-neck round-bottom flask, condenser, dropping funnel, etc.)

-

Inert atmosphere setup (Nitrogen or Argon)

-

Ice bath

Step-by-Step Procedure:

-

Setup: Assemble a dry three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a gas outlet to an inert gas line, and a pressure-equalizing dropping funnel. Ensure all glassware is thoroughly dried to prevent quenching of the LiAlH₄.

-

Reagent Preparation: Under an inert atmosphere, carefully suspend a molar excess (typically 1.5-2.0 equivalents) of LiAlH₄ in anhydrous THF in the reaction flask and cool the suspension to 0 °C using an ice bath.

-

Addition of Precursor: Dissolve 1.0 equivalent of 3-(3-thienyl)propanoic acid in anhydrous THF in the dropping funnel. Add this solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The initial reaction is an acid-base reaction that evolves hydrogen gas; therefore, slow and controlled addition is crucial.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for several hours (typically 2-4 hours) to ensure complete reduction. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Quenching: Cool the reaction mixture back to 0 °C with an ice bath. Cautiously and slowly add deionized water dropwise to quench the excess LiAlH₄. This is a highly exothermic process that evolves hydrogen gas. Following the water, add a 15% NaOH solution dropwise until a granular white precipitate of aluminum salts forms.

-

Workup: Filter the resulting slurry through a pad of Celite® to remove the aluminum salts, washing the filter cake with additional THF or Et₂O. Combine the filtrates and transfer to a separatory funnel. If an aqueous layer is present, separate it and extract it with Et₂O. Combine all organic layers.

-

Isolation and Purification: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by vacuum distillation to yield pure this compound.

Causality and Experimental Choices:

-

Anhydrous Conditions: LiAlH₄ reacts violently with water. The use of dry glassware and anhydrous solvents is paramount to prevent decomposition of the reagent and ensure a high yield of the desired product.

-

Inert Atmosphere: This prevents the reaction of LiAlH₄ with atmospheric moisture and oxygen.

-

Slow Addition at 0 °C: The initial reaction between the acidic proton of the carboxylic acid and the hydride is highly exothermic and produces hydrogen gas. Performing the addition at low temperatures and at a slow rate allows for better control of the reaction and minimizes potential hazards.

-

Reflux: Heating the reaction to reflux provides the necessary activation energy to drive the reduction of the intermediate carboxylate salt to completion.

-

Careful Quenching: The quenching process is the most hazardous step of this procedure. The sequential addition of water and then a sodium hydroxide solution (Fieser workup) is a standard and effective method to safely neutralize the excess hydride and precipitate the aluminum salts in a filterable form.

Section 3: Reactivity and Potential for Further Functionalization

This compound possesses two primary sites for chemical modification: the hydroxyl group and the thiophene ring. This dual reactivity makes it a versatile building block for the synthesis of more complex molecules.

Diagram of Reactivity:

Caption: Key reaction pathways for the functionalization of this compound.

-

Reactions of the Hydroxyl Group: The primary alcohol moiety can undergo standard transformations such as oxidation to the corresponding aldehyde, 3-(3-thienyl)propanal, or further to the carboxylic acid. It can be converted to esters through reaction with acyl chlorides or carboxylic acids under esterification conditions. Ether synthesis is also readily achievable. Furthermore, the hydroxyl group can be substituted by halides to form 3-(3-thienyl)propyl halides, which are themselves versatile intermediates for nucleophilic substitution reactions.

-

Reactions of the Thiophene Ring: The thiophene ring is amenable to electrophilic aromatic substitution. The directing effects of the propyl group will influence the position of substitution, which typically occurs at the C2 and C5 positions of the thiophene ring. Additionally, the sulfur atom can direct ortho-metalation, allowing for functionalization at the C2 position after treatment with a strong base like n-butyllithium followed by quenching with an electrophile.

Section 4: Applications in Medicinal Chemistry and Drug Development

While the 2-thienyl isomer of propanol derivatives is a well-established intermediate in the synthesis of drugs like the antidepressant Duloxetine, the applications of this compound are less documented but hold significant potential.[3][4][5] The unique substitution pattern of the thiophene ring can lead to novel structure-activity relationships (SAR) in drug candidates.

Thiophene-containing molecules are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound serves as a valuable starting material for the synthesis of libraries of novel compounds to be screened for such activities. Its utility lies in its ability to introduce a thiophene-propyl motif, which can be further elaborated to explore interactions with biological targets. For instance, it can be used to synthesize analogs of known drugs to investigate the impact of the thiophene substitution pattern on efficacy and selectivity.

Section 5: Safety and Handling

As with any chemical reagent, proper handling of this compound is essential for laboratory safety. It is classified as harmful if swallowed.[]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[]

For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.

References

- 2. rsc.org [rsc.org]

- 3. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 4. (R)-3-(diMethylaMino)-1-(thiophen-2-yl)propan-1-ol | 132335-49-0 [chemicalbook.com]

- 5. US7259264B2 - 3-methylamino-1-(2-thienyl)-1-propanone, production and use thereof - Google Patents [patents.google.com]

3-(3-Thienyl)-1-propanol CAS number 20905-98-0

An In-Depth Technical Guide to 3-(3-Thienyl)-1-propanol (CAS: 20905-98-0): Properties, Synthesis, and a Comparative Outlook for Drug Discovery

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 20905-98-0), a heterocyclic alcohol of interest to researchers in organic synthesis and medicinal chemistry. While its isomers, particularly the 2-thienyl substituted propanols, are well-documented as critical precursors in the synthesis of prominent pharmaceuticals, the 3-thienyl variant remains a less-explored yet potentially valuable building block.[1][2] This document consolidates the known physicochemical properties, safety data, and plausible synthetic routes for this compound. Furthermore, it offers expert insights into its potential applications by drawing logical comparisons with its structurally related, pharmaceutically-relevant counterparts, thereby providing a forward-looking perspective for drug development professionals.

Core Compound Identification and Physicochemical Properties

This compound is an organic compound featuring a propyl alcohol chain attached to the third position of a thiophene ring. This substitution pattern distinguishes it from the more commonly cited 2-thienyl isomer. The precise placement of the side chain on the thiophene ring is a critical determinant of the molecule's electronic properties, steric profile, and, consequently, its reactivity and potential biological interactions.

Caption: Figure 1: Chemical Structure of this compound

Table 1: Chemical Identifiers for this compound [3][4]

| Identifier | Value |

|---|---|

| CAS Number | 20905-98-0 |

| IUPAC Name | 3-thiophen-3-ylpropan-1-ol |

| Molecular Formula | C₇H₁₀OS |

| Synonyms | 3-Thiophenepropanol, 3-(Thiophen-3-yl)propan-1-ol |

| InChI Key | XVOALIXWMWNSLO-UHFFFAOYSA-N |

| Canonical SMILES | C1=CSC=C1CCCO |

| MDL Number | MFCD09927266 |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 142.22 g/mol | [3][5] |

| Physical Form | Liquid | [5] |

| Purity | Typically ≥98% | [5] |

| Storage Conditions | Keep in a dark place, sealed in dry, room temperature |[5][6] |

Synthesis and Analytical Characterization

While specific, peer-reviewed synthetic procedures for this compound are not as prevalent as for its 2-thienyl counterpart, its synthesis can be logically approached through established organometallic or reduction methodologies. The choice of pathway often depends on the availability and cost of starting materials.

Proposed Synthetic Pathway: Grignard Reaction

A robust and common strategy for forming carbon-carbon bonds on a thiophene ring involves a Grignard reaction. This approach offers high yields and relatively straightforward execution. The causality behind this choice lies in the reliability of forming the thienyl Grignard reagent, which then acts as a potent nucleophile.

References

- 1. Buy 3-(Dimethylamino)-1-(2-thienyl)-1-propanol (EVT-346591) | 13636-02-7 [evitachem.com]

- 2. Overview on the Synthesis of (S)-3-(Methyl-Amino)-1-(Thiophen-2-yl) Propan-1-ol | Semantic Scholar [semanticscholar.org]

- 3. This compound | C7H10OS | CID 13109867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound | 20905-98-0 [sigmaaldrich.com]

- 6. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Molecular Structure and Conformation of 3-(3-Thienyl)-1-propanol

Abstract

This technical guide provides a comprehensive framework for the detailed investigation of the molecular structure and conformational landscape of 3-(3-Thienyl)-1-propanol. In the absence of extensive published experimental data specific to this molecule, this document serves as a methodological whitepaper, equipping researchers, scientists, and drug development professionals with the theoretical foundation and practical protocols necessary to conduct a thorough analysis. By integrating quantum chemical calculations with vibrational and nuclear magnetic resonance spectroscopy, this guide outlines a robust, self-validating workflow to elucidate the conformational preferences that govern the physicochemical properties of this compound, a molecule of interest in medicinal chemistry and materials science.

Introduction: The Significance of Conformational Analysis

This compound (C₇H₁₀OS) is a heterocyclic alcohol featuring a flexible three-carbon chain attached to the third position of a thiophene ring[1]. The thiophene moiety is a well-known bioisostere for the benzene ring and is a key structural component in numerous pharmaceuticals. The propanol side chain, with its multiple rotatable single bonds, endows the molecule with significant conformational flexibility. This flexibility is not a trivial feature; the three-dimensional shape, or conformation, that the molecule adopts can profoundly influence its biological activity, physical properties, and reactivity.

The overall molecular conformation dictates how the molecule interacts with its environment, including solvent molecules, receptor binding sites, or crystal lattice neighbors. Therefore, a deep understanding of the conformational preferences and the energy barriers between different rotational isomers (rotamers) is critical for rational drug design, materials science applications, and fundamental chemical understanding.

This guide will delineate a synergistic approach, combining computational modeling with spectroscopic techniques, to build a complete picture of the conformational isomerism in this compound.

Theoretical Framework: Defining the Conformational Space

The conformational landscape of this compound is primarily defined by the rotation around three key single bonds, as illustrated below. The interplay between steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions will determine the relative stability of the possible conformers.

The key dihedral angles that dictate the molecular shape are:

-

τ1 (Cα-Cβ-Cγ-O): Defines the orientation of the terminal hydroxyl group.

-

τ2 (C3(thienyl)-Cα-Cβ-Cγ): Describes the orientation of the propanol chain relative to the thienyl ring.

-

τ3 (C2(thienyl)-C3(thienyl)-Cα-Cβ): Governs the orientation of the alkyl chain with respect to the plane of the thiophene ring.

The potential for intramolecular hydrogen bonding between the hydroxyl group's hydrogen and the sulfur atom of the thiophene ring is a critical factor that may stabilize certain conformations.

Diagram: Key Dihedral Angles in this compound

Caption: Key dihedral angles (τ1, τ2, τ3) defining the conformation of this compound.

Methodological Approach for Conformational Analysis

A robust conformational analysis relies on the synergy between theoretical predictions and experimental validation. Computational chemistry provides a map of the potential energy surface, identifying stable conformers and transition states, while spectroscopy offers real-world data on the conformational populations in a given state (gas, liquid, or solid).

Computational Chemistry Protocol

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for exploring molecular conformations.

Experimental Protocol: DFT-Based Conformational Search

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling program.

-

Conformational Search: Perform a systematic or stochastic conformational search to identify potential energy minima. For a molecule with this flexibility, a relaxed potential energy surface (PES) scan is highly effective.

-

Software: Gaussian, ORCA, or similar quantum chemistry packages.

-

Method: Scan the key dihedral angles (τ1, τ2, and τ3) in increments (e.g., 30°). At each step, the remaining geometrical parameters should be optimized.

-

-

Geometry Optimization: Optimize the geometry of each unique minimum found during the PES scan.

-

Level of Theory: A functional like B3LYP with a basis set such as 6-311++G(d,p) provides a good balance of accuracy and computational cost for molecules of this type. The inclusion of dispersion corrections (e.g., D3) is recommended to accurately model non-covalent interactions.

-

-

Frequency Calculations: Perform vibrational frequency calculations for each optimized conformer at the same level of theory.

-

Purpose: To confirm that each structure is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE) for more accurate relative energy calculations. These calculations also yield the theoretical vibrational spectra (IR and Raman).

-

-

Relative Energy Calculation: Calculate the relative energies (ΔE) and Gibbs free energies (ΔG) of all stable conformers to predict their relative populations at a given temperature.

-

Spectroscopic Parameter Prediction: For the most stable conformers, calculate NMR chemical shifts and coupling constants to facilitate comparison with experimental data.

Diagram: Computational Workflow

Caption: Workflow for the computational conformational analysis of this compound.

Vibrational Spectroscopy (FTIR & Raman)

Vibrational spectroscopy is highly sensitive to molecular conformation. Different conformers will have distinct vibrational spectra, although many peaks may overlap. The hydroxyl (O-H) stretching region is particularly informative.

Experimental Protocol: Spectroscopic Analysis

-

Sample Preparation: Acquire the spectra of this compound in the gas phase (if volatile), as a neat liquid, and in various solvents of differing polarity (e.g., hexane, chloroform, acetonitrile).

-

FTIR Spectroscopy: Record the infrared spectrum, paying close attention to the O-H stretching band (typically 3200-3700 cm⁻¹). A sharp, higher-frequency band is indicative of a "free" (non-hydrogen-bonded) hydroxyl group, while a broad, lower-frequency band suggests the presence of intermolecular or intramolecular hydrogen bonding. The presence of multiple bands in this region in dilute, non-polar solvents can be a strong indicator of different conformers with varying degrees of intramolecular H-bonding.

-

Raman Spectroscopy: Record the Raman spectrum. It provides complementary information to FTIR, especially for non-polar bonds and skeletal vibrations in the fingerprint region (< 1500 cm⁻¹).

-

Spectral Deconvolution: Use curve-fitting algorithms to deconvolve overlapping bands in the spectra, particularly in the O-H stretching region, to quantify the relative areas of peaks corresponding to different conformers.

-

Comparison with Theory: Compare the experimental vibrational frequencies with the scaled theoretical frequencies calculated for each conformer. A good match between the experimental spectrum and the predicted spectrum for a particular conformer provides strong evidence for its existence. Studies on similar molecules like 3-halo-1-propanols have successfully used this combined approach to assign vibrational bands to specific conformers[2].

Table 1: Hypothetical Vibrational Data for this compound Conformers

| Conformer Type | Predicted ν(O-H) (cm⁻¹) | Expected Experimental ν(O-H) (cm⁻¹) | Notes |

| Extended (No H-bond) | ~3670 | Sharp peak ~3640 cm⁻¹ | Population favored in gas phase or very dilute non-polar solution. |

| Intramolecular H-bond (O-H···S) | ~3550 | Broader peak ~3500-3550 cm⁻¹ | Stabilized conformation, potentially the global minimum. |

| Intermolecular H-bond (Dimer/Aggregate) | ~3400 | Very broad band ~3350 cm⁻¹ | Dominant in neat liquid or concentrated solutions. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly the analysis of vicinal proton-proton coupling constants (³JHH), is a powerful technique for determining the average conformation in solution.

Experimental Protocol: NMR Analysis

-

Spectrum Acquisition: Record high-resolution ¹H NMR spectra in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Signal Assignment: Assign all proton signals using 2D NMR techniques like COSY and HSQC.

-

Coupling Constant Measurement: Accurately measure the vicinal coupling constants between the protons on the α, β, and γ carbons of the propanol chain (³Jαβ and ³Jβγ).

-

Conformer Population Analysis: The observed coupling constant is the weighted average of the coupling constants for the individual conformers. By estimating the coupling constants for pure gauche (Jg) and anti (Jt) conformers (often from theoretical calculations or model compounds), the relative populations can be determined using a system of equations derived from the Karplus relationship.

For example, the population of the anti conformer around the Cβ-Cγ bond can be estimated from the observed ³Jβγ coupling constant.

Data Synthesis and Validation

The cornerstone of this methodology is the integration of all data streams. The relative energies of conformers predicted by DFT calculations should be consistent with the populations observed through vibrational and NMR spectroscopy. For instance, if DFT predicts a specific intramolecularly hydrogen-bonded conformer to be the most stable, a corresponding prominent, red-shifted O-H stretching band should be observable in the FTIR spectrum under appropriate conditions. Similarly, the conformer populations derived from NMR coupling constants should correlate with the Boltzmann distribution calculated from the ΔG values.

Conclusion

References

3-(3-Thienyl)-1-propanol spectral data (NMR, IR, MS)

An In-depth Technical Guide to the Spectral Analysis of 3-(3-Thienyl)-1-propanol

Introduction

In the landscape of pharmaceutical research and materials science, heterocyclic compounds serve as foundational scaffolds for a vast array of functional molecules. Among these, thiophene and its derivatives are of paramount importance due to their diverse biological activities and unique electronic properties.[1] This guide focuses on this compound (CAS No: 20905-98-0), a versatile bifunctional building block featuring a 3-substituted thiophene ring and a primary alcohol moiety.[2][3] An unambiguous structural confirmation of such molecules is the bedrock of any successful research and development program.

This document provides a comprehensive, in-depth analysis of the core spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). Designed for researchers, chemists, and quality control specialists, this guide moves beyond mere data presentation to explain the causal relationships between molecular structure and spectral output, empowering users to confidently identify and characterize this compound.

Chemical Profile:

-

Molecular Formula: C₇H₁₀OS[4]

-

Molecular Weight: 142.22 g/mol [4]

-

Synonyms: 3-Thiophenepropanol, 3-(thiophen-3-yl)propan-1-ol[4]

Molecular Structure and Spectroscopic Implications

The chemical structure of this compound dictates its spectral signature. The molecule consists of a propyl chain linking a primary alcohol to the C3 position of a thiophene ring. This arrangement creates several distinct chemical environments that are readily probed by spectroscopic techniques.

Caption: Numbered structure of this compound.

The key structural features influencing the spectra are:

-

Aromatic Thiophene Ring: The π-electron system and the sulfur heteroatom create a unique electronic environment, strongly influencing the chemical shifts of the ring's protons (H2, H4, H5) and carbons (C2, C3, C4, C5).

-

Alkyl Chain (-CH₂CH₂CH₂-): The three methylene groups (Cα, Cβ, Cγ) will exhibit signals in the aliphatic region of NMR spectra, with their chemical shifts modulated by proximity to either the electron-withdrawing thiophene ring or the electronegative oxygen atom.

-

Primary Alcohol (-OH): This group is responsible for a characteristic broad absorption in the IR spectrum due to hydrogen bonding and a distinct signal for the hydroxyl proton in ¹H NMR. It also serves as a key site for fragmentation in mass spectrometry.[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for the definitive structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide a complete picture of the atomic connectivity.

¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals corresponding to the aromatic, aliphatic, and hydroxyl protons. The nature of the substituent at the C3 position of the thiophene ring significantly influences the distribution of electron density and, consequently, the resonance frequencies of the ring protons.[6]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| H5 | ~7.25 | dd | 1H | Deshielded by proximity to sulfur and participation in the aromatic system. |

| H2 | ~7.15 | dd | 1H | Located at the C2 position, influenced by the sulfur and C3 substituent. |

| H4 | ~6.95 | dd | 1H | Influenced by the C3-alkyl substituent. |

| Cγ-H₂ (-CH₂OH) | ~3.70 | t | 2H | Deshielded by the adjacent electronegative oxygen atom.[7] |

| Cα-H₂ (-CH₂-Th) | ~2.80 | t | 2H | Deshielded by the aromatic thiophene ring. |

| Cβ-H₂ (-CH₂-) | ~1.95 | quint | 2H | Aliphatic proton environment, split by two adjacent CH₂ groups. |

| O-H | Variable (e.g., ~1.5-2.5) | br s | 1H | Chemical shift is concentration and solvent-dependent; rapid exchange often removes coupling.[5] |

dd = doublet of doublets, t = triplet, quint = quintet, br s = broad singlet

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, all seven carbon atoms are chemically distinct and should yield seven discrete signals.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C3 (Thiophene) | ~141 | Quaternary carbon bearing the alkyl substituent. |

| C5 (Thiophene) | ~128 | Aromatic CH carbon. |

| C2 (Thiophene) | ~126 | Aromatic CH carbon adjacent to sulfur. |

| C4 (Thiophene) | ~121 | Aromatic CH carbon. |

| Cγ (-CH₂OH) | ~62 | Aliphatic carbon bonded to electronegative oxygen, deshielded.[7][8] |

| Cβ (-CH₂-) | ~34 | Standard aliphatic carbon. |

| Cα (-CH₂-Th) | ~29 | Aliphatic carbon attached to the thiophene ring. |

Experimental Protocol: NMR Data Acquisition

A self-validating protocol ensures reproducibility and accuracy.

Caption: Standard workflow for NMR spectral acquisition and processing.

Detailed Steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference.

-

Spectrometer Setup: Insert the NMR tube into the spectrometer. Lock the field frequency onto the deuterium signal of the solvent. Tune the probe for the appropriate nucleus (¹H or ¹³C) and perform shimming to optimize the magnetic field homogeneity.[6]

-

¹H NMR Acquisition: Use a standard single-pulse sequence. Acquire 16 to 32 scans with a spectral width of ~12 ppm and a relaxation delay of 2-5 seconds.[6]

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30). Acquire a sufficient number of scans to achieve a good signal-to-noise ratio, with a spectral width of ~220 ppm and a relaxation delay of 2-5 seconds.

-

Data Processing: Apply Fourier transformation to the acquired Free Induction Decay (FID). Manually phase the spectrum to ensure all peaks are in the positive absorptive mode. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm. For ¹H spectra, perform integration to determine the relative proton ratios.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The spectrum of this compound is dominated by absorptions from the O-H, C-O, and thiophene ring vibrations.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Functional Group |

| 3600 - 3200 | O-H stretch (H-bonded) | Strong, Broad | Primary Alcohol[5][9] |

| ~3100 | C-H stretch | Weak-Medium | Aromatic (Thiophene)[10] |

| 2950 - 2850 | C-H stretch | Medium-Strong | Aliphatic (CH₂) |

| ~1550 - 1450 | C=C stretch | Medium | Aromatic Ring (Thiophene)[10] |

| 1260 - 1000 | C-O stretch | Strong | Primary Alcohol[9] |

| ~850 - 700 | C-H out-of-plane bend | Medium-Strong | 3-Substituted Thiophene[10] |

The most telling feature is the very broad and intense O-H stretching band, a classic indicator of an alcohol that is capable of intermolecular hydrogen bonding.[7][11] The strong C-O stretch around 1050 cm⁻¹ further confirms the primary alcohol functionality.[5]

Experimental Protocol: IR Data Acquisition (ATR)

-

Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean by wiping it with a solvent such as isopropanol and allowing it to dry completely.

-

Background Scan: Record a background spectrum of the empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Sample Application: Place one to two drops of neat this compound liquid directly onto the center of the ATR crystal.

-

Data Collection: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the sample scan (typically averaging 16-32 scans) over the range of 4000-650 cm⁻¹.

-

Cleaning: After analysis, clean the ATR crystal thoroughly with an appropriate solvent.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering crucial clues to its structure. Under electron ionization (EI), alcohols typically undergo two primary fragmentation pathways: alpha-cleavage and dehydration.[7]

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 142 | [C₇H₁₀OS]⁺ | Molecular Ion (M⁺) |

| 124 | [C₇H₈S]⁺ | Dehydration (Loss of H₂O)[7] |

| 97 | [C₅H₅S]⁺ | Benzylic-type cleavage to form thienylmethyl cation |

| 83 | [C₄H₃S]⁺ | Loss of the propanol side chain |

| 31 | [CH₂OH]⁺ | Alpha-cleavage[5][7] |

Key Fragmentation Pathways

The fragmentation of this compound is driven by the stability of the resulting ions.

Caption: Major EI fragmentation pathways for this compound.

-

Dehydration: The molecular ion readily loses a molecule of water (18 Da) to form a radical cation at m/z 124. This is a very common pathway for alcohols.[5][7]

-

Benzylic-type Cleavage: Cleavage of the Cβ-Cγ bond is favorable as it leads to the formation of a resonance-stabilized thienylmethyl cation at m/z 97, which is often a base peak for alkyl-substituted thiophenes.

-

Alpha-Cleavage: For primary alcohols, cleavage of the bond beta to the oxygen atom can occur. In this case, it results in the loss of a thienylethyl radical to form the [CH₂OH]⁺ ion at m/z 31.[5]

Experimental Protocol: MS Data Acquisition (EI)

-

Sample Introduction: Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the mass spectrometer via a direct insertion probe or through a gas chromatography (GC-MS) system.

-

Ionization: Subject the vaporized sample to electron impact ionization, typically at a standard energy of 70 eV.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole) which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Conclusion

The spectroscopic analysis of this compound provides a clear and consistent structural portrait. ¹H and ¹³C NMR definitively map the carbon-hydrogen framework, IR spectroscopy confirms the essential alcohol and thiophene functional groups, and mass spectrometry validates the molecular weight while revealing predictable fragmentation patterns. The data and protocols presented in this guide serve as an authoritative reference for researchers, enabling confident structural verification and ensuring the quality and integrity of this important chemical intermediate in scientific applications.

References

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. This compound | 20905-98-0 [sigmaaldrich.com]

- 3. chemwhat.com [chemwhat.com]

- 4. This compound | C7H10OS | CID 13109867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 6. benchchem.com [benchchem.com]

- 7. 17.11 Spectroscopy of Alcohols and Phenols - Organic Chemistry | OpenStax [openstax.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 11. chem.libretexts.org [chem.libretexts.org]

The Solubility Profile of 3-(3-Thienyl)-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth technical overview of the solubility characteristics of 3-(3-thienyl)-1-propanol, a key intermediate in pharmaceutical synthesis. Understanding the solubility of this compound in various organic solvents is critical for optimizing reaction conditions, purification processes, and formulation development. This document offers a blend of theoretical principles, predictive analysis, and detailed experimental protocols to empower researchers in their laboratory endeavors.

Understanding the Molecule: Physicochemical Properties of this compound

This compound is a bifunctional molecule featuring a polar hydroxyl group and a less polar thienyl ring. This amphiphilic nature dictates its solubility behavior, which is a nuanced interplay of solvent-solute interactions.

| Property | Value | Source |

| Molecular Formula | C₇H₁₀OS | --INVALID-LINK--[1] |

| Molecular Weight | 142.22 g/mol | --INVALID-LINK--[1] |

| Physical Form | Liquid | --INVALID-LINK--[2] |

| Boiling Point | Not specified | |

| pKa | Not specified |

The presence of the hydroxyl group allows for hydrogen bonding with protic solvents, while the thiophene ring can engage in van der Waals forces and pi-pi stacking interactions. The overall solubility in a given solvent will depend on the balance of these forces.

The "Like Dissolves Like" Principle in Action: Predicting Solubility

The adage "like dissolves like" is a foundational concept in predicting solubility.[3] This principle suggests that substances with similar polarities are more likely to be miscible. The polarity of a solvent is a critical factor in its ability to dissolve a solute.

Based on the structure of this compound, we can predict its solubility in a range of common organic solvents. The hydroxyl group imparts a degree of polarity, suggesting good solubility in polar protic and aprotic solvents. The thiophene ring, being a non-polar aromatic heterocycle, suggests some solubility in non-polar solvents. Thiophene itself is soluble in many organic solvents like ethanol and ether but insoluble in water.[1]

Logical Framework for Solubility Prediction

Caption: Intermolecular forces driving solubility.

Estimated Solubility of this compound in Common Organic Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Methanol | Polar Protic | Miscible | Strong hydrogen bonding with the hydroxyl group. |

| Ethanol | Polar Protic | Miscible | Strong hydrogen bonding with the hydroxyl group. |

| Isopropanol | Polar Protic | Miscible | Good hydrogen bonding potential. |

| Acetone | Polar Aprotic | Miscible | Dipole-dipole interactions with the hydroxyl group and favorable interactions with the thiophene ring. |

| Dichloromethane (DCM) | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Tetrahydrofuran (THF) | Polar Aprotic | Soluble | Good balance of polar and non-polar characteristics. |

| Ethyl Acetate | Polar Aprotic | Soluble | Moderate polarity allows for interaction with both functional groups. |

| Acetonitrile | Polar Aprotic | Soluble | Favorable dipole-dipole interactions. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Soluble | Highly polar aprotic solvent capable of dissolving a wide range of compounds. |

| Toluene | Non-polar | Sparingly Soluble | Favorable van der Waals and pi-pi interactions with the thiophene ring, but the polar hydroxyl group limits solubility. |

| Hexane | Non-polar | Sparingly Soluble | Primarily van der Waals interactions with the thiophene ring; the polar hydroxyl group significantly limits solubility. |

| Water | Polar Protic | Sparingly Soluble | The non-polar thiophene and propyl chain likely dominate, leading to low water solubility despite the hydroxyl group. |

Experimental Determination of Solubility: A Step-by-Step Protocol

For precise and reliable solubility data, experimental determination is essential. The Shake-Flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Experimental Workflow

Caption: Workflow for solubility determination.

Materials and Equipment

-

This compound (solute)

-

Organic solvents of interest (analytical grade or higher)

-

Glass vials with screw caps

-

Orbital shaker or magnetic stirrer with temperature control

-

Centrifuge

-

Syringes and syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Analytical balance

Procedure

Part 1: Preparation of Saturated Solution (Shake-Flask Method)

-

Aliquot Solute: To a series of glass vials, add an excess amount of this compound. The exact amount is not critical, but there must be undissolved solute present at equilibrium.

-

Add Solvent: Add a known volume of the desired organic solvent to each vial.

-

Seal and Agitate: Securely cap the vials and place them on an orbital shaker or use a magnetic stir bar. Agitate the mixtures at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium (typically 24-48 hours).[5]

Part 2: Phase Separation

-

Cease Agitation: After the equilibration period, remove the vials from the shaker and allow any undissolved material to settle.

-

Separate Phases: Carefully separate the saturated solution from the undissolved solute. This can be achieved by:

-

Centrifugation: Centrifuge the vials to pellet the undissolved material.

-

Filtration: Withdraw the supernatant using a syringe and pass it through a chemically inert syringe filter (e.g., 0.45 µm PTFE) to remove any fine particles.[6]

-

Part 3: Quantification by HPLC

-

Prepare Standards: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the solubility test.

-

Develop HPLC Method: Develop a suitable HPLC method to separate and quantify this compound. This will involve selecting an appropriate column, mobile phase, flow rate, and detector wavelength.

-

Generate Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

-

Analyze Samples: Inject the filtered saturated solutions into the HPLC system and record the peak areas.

-

Calculate Concentration: Use the calibration curve to determine the concentration of this compound in the saturated solutions. This concentration represents the solubility of the compound in that solvent at the specified temperature.

Conclusion

The solubility of this compound is a critical parameter for its effective use in research and development. This guide has provided a comprehensive overview of its predicted solubility based on its molecular structure and detailed a robust experimental protocol for its precise determination. By understanding the principles of solubility and employing rigorous experimental techniques, researchers can confidently handle this versatile compound and optimize their synthetic and formulation processes.

References

Safety, handling, and storage of 3-(3-Thienyl)-1-propanol

An In-depth Technical Guide to the Safe Handling and Storage of 3-(3-Thienyl)-1-propanol

This document provides a comprehensive technical overview for the safe handling, storage, and emergency management of this compound (CAS No. 20905-98-0). The guidance herein is synthesized from available safety data and established best practices for handling thiophene derivatives and alcohols in a research and development setting. This guide is intended for professionals in chemistry, pharmacology, and drug development who may utilize this compound as a synthetic intermediate or building block.

Core Chemical Profile and Hazard Identification

This compound is an organic compound featuring a thiophene ring substituted with a propanol group. While comprehensive toxicological data for this specific molecule is not widely published, its structure necessitates a cautious approach grounded in an understanding of its constituent functional groups.

The primary acute hazard identified for this compound is H302: Harmful if swallowed , as indicated by the GHS07 "Exclamation Mark" pictogram and the "Warning" signal word. The causality behind this classification stems from the potential metabolic pathways of thiophene-containing molecules. The thiophene ring can be metabolized by cytochrome P450 (CYP) enzymes to form reactive intermediates, such as epoxides, which can exert toxic effects[1]. The propanol tail influences the compound's solubility and absorption characteristics.

Given the incomplete hazard profile, researchers must operate under the precautionary principle, treating the compound as potentially irritating to the skin and eyes and harmful if inhaled.

Table 1: Physicochemical and Safety Data Summary

| Property | Value | Source |

| IUPAC Name | 3-thiophen-3-ylpropan-1-ol | [2] |

| CAS Number | 20905-98-0 | |

| Molecular Formula | C₇H₁₀OS | [2] |

| Molecular Weight | 142.22 g/mol | [2] |

| Physical Form | Liquid | |

| GHS Pictogram | GHS07 (Exclamation Mark) | |

| GHS Signal Word | Warning | |

| GHS Hazard Statement | H302: Harmful if swallowed |

Mandatory Handling Protocols

A self-validating safety system relies on the consistent application of engineering controls, personal protective equipment, and stringent hygiene practices. The following protocols are mandatory when handling this compound.

Engineering Controls: The Primary Barrier

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reactions, must be performed inside a certified chemical fume hood. This is the most critical engineering control to prevent inhalation of vapors or aerosols, which is a potential route of exposure for any chemical with an uncharacterized toxicity profile[3][4].

-

Ventilation: Ensure the laboratory is well-ventilated to dilute any fugitive emissions. Safety showers and eyewash stations must be readily accessible and tested regularly[5].

Personal Protective Equipment (PPE): The Last Line of Defense

The selection of PPE is based on a risk assessment of the procedures being performed. The following are the minimum requirements.

-

Eye and Face Protection:

-

Methodology: Wear ANSI Z87.1-compliant or EN166-compliant safety glasses with side shields at all times[3]. If there is a significant risk of splashing, chemical goggles or a full-face shield must be used.

-

Causality: This prevents accidental contact of the liquid or its aerosols with the eyes, which could cause serious irritation or damage.

-

-

Skin and Body Protection:

-

Hand Protection: Wear nitrile or neoprene gloves. Inspect gloves for any signs of degradation or perforation before each use. Use proper glove removal technique (without touching the glove's outer surface) to avoid skin contact[3].

-

Body Protection: A flame-resistant laboratory coat must be worn and kept fully fastened.

-

Causality: Thiophene and its derivatives can potentially be absorbed through the skin[4]. Chemical-resistant gloves and a lab coat provide a critical barrier to prevent dermal exposure.

-

-

Respiratory Protection:

-

Methodology: Respiratory protection is generally not required when handling small quantities within a functioning chemical fume hood. If engineering controls are not available or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge is necessary[5][6].

-

Causality: This prevents inhalation, a primary route of exposure for volatile or aerosolized chemicals.

-

Essential Hygiene Practices

-

Do not eat, drink, or smoke in the laboratory.

-

Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory[3].

-

Remove any contaminated clothing immediately and launder it before reuse[7].

Emergency Response Workflow

Rapid and correct response during an emergency is critical. The following workflows for first aid and spill management must be understood by all personnel.

First Aid Measures

-

If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Immediately call a POISON CENTER or physician for treatment advice[5][8].

-

If on Skin (or Hair): Immediately remove all contaminated clothing. Rinse the affected skin area with plenty of water for at least 15 minutes[5][9]. If skin irritation occurs, seek medical attention.

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Immediately call an ophthalmologist or physician[5][7].

-

If Inhaled: Move the person to fresh air and keep them comfortable for breathing. If the person feels unwell, seek medical advice[5][10].

Spill Management Protocol

A chemical spill should be treated as a high-priority event. The logical workflow below outlines the necessary steps for containment and cleanup.

Caption: Spill Response Workflow for this compound.

Long-Term Storage and Stability

The integrity of research chemicals is directly linked to their storage conditions. Improper storage can lead to degradation, altering the compound's purity and reactivity.

Core Storage Protocol

-

Container: Store the compound in a tightly sealed container, preferably the original manufacturer's vial. Use amber glass or other opaque containers to protect from light[11][12]. The cap should have a chemically inert liner (e.g., PTFE).

-

Atmosphere: Store under a dry, inert atmosphere (e.g., nitrogen or argon) if the compound will be stored for an extended period or is of very high purity.

-

Causality: This displaces oxygen and moisture, preventing slow oxidative degradation or hydrolysis, thereby maximizing long-term stability.

-

-

Temperature: Store at room temperature (15–25°C) in a dark, dry place[12].

-

Causality: This is the manufacturer-recommended condition. Storing in a controlled environment prevents thermal degradation.

-

-

Location: Store in a designated, well-ventilated chemical storage cabinet. Do not store in a fume hood, as this can impede airflow[13]. Keep away from all sources of heat and ignition[4][9].

Chemical Incompatibilities

To prevent dangerous reactions, segregate this compound from the following chemical classes:

-

Strong Oxidizing Agents: (e.g., perchlorates, nitrates, peroxides). Contact can lead to a violent exothermic reaction or fire[4][12].

-

Strong Acids: (e.g., sulfuric acid, nitric acid). Alcohols can undergo dehydration or other reactions in the presence of strong acids.

-

Water-Reactive Materials: Store away from alkali metals or other pyrophoric reagents[13].

Disposal Considerations

Unused or waste this compound must be treated as hazardous chemical waste.

-

Methodology: Collect waste material in a clearly labeled, sealed, and appropriate container. Do not mix with incompatible waste streams. Arrange for disposal through a licensed professional waste disposal service in accordance with all applicable federal, state, and local environmental regulations[3][5].

References

- 1. femaflavor.org [femaflavor.org]

- 2. This compound | C7H10OS | CID 13109867 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.cn [capotchem.cn]

- 4. nj.gov [nj.gov]

- 5. fishersci.com [fishersci.com]

- 6. One moment, please... [oxfordlabfinechem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. 3-METHYLAMINO-1-(2-THIENYL)-1-PROPANOL - Safety Data Sheet [chemicalbook.com]

- 11. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 12. globalresearchchem.com [globalresearchchem.com]

- 13. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

A Comprehensive Technical Guide to 3-(3-Thienyl)-1-propanol: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of 3-(3-Thienyl)-1-propanol, a versatile heterocyclic building block. This document explores its chemical identity, physical and chemical properties, synthesis methodologies, and its role in organic synthesis and drug discovery, with a particular focus on its relationship with key pharmaceutical intermediates.

Chemical Identity and Nomenclature

This compound is a specialty chemical characterized by a propyl alcohol chain attached to the third position of a thiophene ring. Understanding its various synonyms is crucial for comprehensive literature searches and material sourcing.

Table 1: Synonyms and Identifiers

| Identifier | Value |

| Systematic Name | 3-(Thiophen-3-yl)propan-1-ol |

| Common Synonyms | This compound, 3-Thiophenepropanol |

| CAS Registry Number | 20905-98-0 |

| Molecular Formula | C₇H₁₀OS[1] |

| Molecular Weight | 142.22 g/mol [1] |

| InChI | InChI=1S/C7H10OS/c8-4-1-2-7-3-5-9-6-7/h3,5-6,8H,1-2,4H2[1] |

| InChIKey | XVOALIXWMWNSLO-UHFFFAOYSA-N[1] |

| SMILES | C1=CSC=C1CCCO |

Physicochemical and Safety Data

A thorough understanding of the physicochemical properties and safety profile of this compound is essential for its proper handling, storage, and use in experimental settings.

Table 2: Physicochemical Properties

| Property | Value |

| Physical Form | Liquid |

| Purity | ≥ 98% (typical) |

| Storage Temperature | Room temperature, in a dark, dry, and sealed container |

| Topological Polar Surface Area | 48.5 Ų[1] |

Safety Information:

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazard information:

-

Pictogram: GHS07 (Exclamation mark)

-

Signal Word: Warning

-

Hazard Statement: H302 (Harmful if swallowed)

-

Precautionary Statements: P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)

It is imperative to consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

Synthesis and Manufacturing

The synthesis of this compound can be achieved through various organic chemistry routes. A common and effective method involves the reduction of a suitable precursor.

Experimental Protocol: Reduction of a Thienyl-Substituted Ester

One documented synthesis route involves the reduction of an ethyl cinnamate derivative using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).

Diagram 1: Synthesis of 3-[3-(3-thienyl)phenyl]-1-propanol Workflow

Caption: Workflow for the synthesis of a 3-(3-thienyl)phenyl propanol derivative.

Step-by-Step Methodology: [2]

-

Preparation: In a reaction vessel, suspend lithium aluminum hydride in anhydrous tetrahydrofuran (THF) under an inert atmosphere and cool the mixture using an ice bath.

-

Addition of Ester: Slowly add a solution of ethyl (E)-3-(3-thienyl)cinnamate in THF to the LiAlH₄ suspension.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for a specified period, followed by a period of reflux to ensure the reaction goes to completion.

-

Quenching and Work-up: Carefully quench the reaction with a suitable reagent (e.g., water or a saturated aqueous solution of sodium sulfate) and perform a standard aqueous work-up to isolate the crude product.

-

Purification: Purify the crude product using column chromatography (e.g., medium-pressure liquid chromatography on silica gel with a hexane/ethyl acetate gradient) to obtain the pure this compound derivative.

Another potential synthetic route starts from 3-oxo-3-(3-thienyl)propanenitrile, which can be converted to 3-amino-1-(thiophen-3-yl)propan-1-ol, highlighting the versatility of thienyl-based starting materials.[3]

Applications in Research and Development

This compound and its isomers serve as important building blocks in organic synthesis and medicinal chemistry. While direct applications of the parent alcohol are less documented in final drug products, its functionalized derivatives are key intermediates in the synthesis of various pharmaceuticals.

The thiophene ring is a bioisostere of the benzene ring and is a common motif in many biologically active compounds. The propanol side chain offers a reactive handle for further chemical modifications, such as oxidation to the corresponding aldehyde or carboxylic acid, or conversion of the hydroxyl group to a leaving group for nucleophilic substitution.

A significant area of application for related thienyl propanol derivatives is in the synthesis of antidepressants. For instance, aminofunctionalized derivatives of thienyl propanols are crucial intermediates in the synthesis of Duloxetine, a serotonin-norepinephrine reuptake inhibitor (SNRI).[4] While these are derivatives, the synthesis of such intermediates often starts from precursors that are structurally related to this compound, underscoring its importance as a foundational scaffold.

Beyond pharmaceuticals, thienyl-containing compounds have applications in materials science, including the development of organic semiconductors and conducting polymers. The specific use of this compound in these areas is a subject for further research and development.

Analytical Characterization

The unambiguous identification and quality control of this compound rely on a combination of spectroscopic techniques. Below are the expected spectral characteristics based on its molecular structure.

Diagram 2: Logical Relationship of Analytical Techniques

Caption: Interrelation of spectroscopic methods for structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the protons on the thiophene ring and the propyl chain. The thiophene protons will appear in the aromatic region (typically δ 6.5-8.0 ppm). The protons of the propyl chain will exhibit distinct multiplets, with the methylene group adjacent to the hydroxyl group appearing furthest downfield among the aliphatic protons. The hydroxyl proton will present as a broad singlet, the chemical shift of which is dependent on concentration and solvent.

-

¹³C NMR: The carbon-13 NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The carbons of the thiophene ring will resonate in the downfield region characteristic of aromatic and heteroaromatic carbons. The three carbons of the propyl chain will appear in the upfield aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol functional group. Other key absorptions will include C-H stretching vibrations of the thiophene ring (around 3100 cm⁻¹) and the alkyl chain (just below 3000 cm⁻¹), as well as C-O stretching (around 1050-1150 cm⁻¹) and C-S stretching vibrations.

Mass Spectrometry (MS)

In mass spectrometry, this compound is expected to show a molecular ion peak ([M]⁺) corresponding to its molecular weight. Common fragmentation patterns for primary alcohols include the loss of water ([M-18]) and alpha-cleavage. The fragmentation of the thiophene ring will also contribute to the overall mass spectrum.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic organic chemistry and drug discovery. Its thiophene core and reactive propanol side chain make it an attractive starting material for the synthesis of a wide range of more complex molecules. A thorough understanding of its chemical properties, synthesis, and analytical characterization is paramount for its effective utilization in research and development. While its direct application in final products may be limited, its role as a foundational building block for high-value compounds, particularly in the pharmaceutical industry, is well-established.

References

Potential reactivity of the thiophene ring in 3-(3-Thienyl)-1-propanol

An In-Depth Technical Guide to the Reactivity of the Thiophene Ring in 3-(3-Thienyl)-1-propanol

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of the thiophene ring within the this compound molecule. Thiophene, a sulfur-containing heterocycle, is a critical structural motif in numerous pharmaceuticals and functional materials. Its reactivity is nuanced, governed by the electronic properties of the sulfur heteroatom and the influence of substituents. This document delves into the principal reaction pathways, including electrophilic aromatic substitution, metal-catalyzed C-H functionalization, oxidative metabolism, and reductive desulfurization. We will explore the mechanistic underpinnings of these transformations, with a particular focus on how the 3-(1-propanol) side chain dictates regioselectivity and reactivity. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage or mitigate the reactivity of this important heterocyclic core.

Foundational Principles: The Electronic Nature of the Thiophene Ring

The thiophene ring is a five-membered aromatic heterocycle containing a sulfur atom. Its aromaticity arises from a planar, cyclic, conjugated system with 6 π-electrons (four from the carbon atoms and two from a lone pair on the sulfur atom), satisfying Hückel's rule.

From a reactivity standpoint, thiophene behaves as an electron-rich aromatic system. The sulfur atom, through the delocalization of its lone pair, enriches the π-system, making the ring more susceptible to attack by electrophiles than benzene. However, the greater electronegativity of sulfur compared to the nitrogen in pyrrole or the oxygen in furan means it holds its lone pair more tightly. This results in a reactivity order for electrophilic aromatic substitution (EAS) of: Pyrrole > Furan > Thiophene > Benzene .

The positions on the thiophene ring are not electronically equivalent. Electrophilic attack preferentially occurs at the C2 (or α) position. This is because the intermediate carbocation (the σ-complex) formed upon C2 attack is stabilized by three resonance structures, allowing the positive charge to be delocalized onto the sulfur atom. In contrast, attack at the C3 (or β) position yields a less stable intermediate with only two resonance structures, where the sulfur atom cannot directly stabilize the positive charge.

The Influence of the 3-(1-Propanol) Substituent

In this compound, the thiophene ring is substituted at the C3 position with a propanol group (-CH₂CH₂CH₂OH). This substituent exerts a significant influence on the ring's reactivity.

-

Electronic Effect : The propyl chain is an alkyl group, which is weakly electron-donating via an inductive effect (+I). This effect further activates the thiophene ring, making it even more reactive towards electrophiles compared to unsubstituted thiophene.

-

Directing Effect (Regioselectivity) : In 3-substituted thiophenes, the position of subsequent electrophilic attack is a crucial consideration. The activating alkyl group directs incoming electrophiles primarily to the adjacent C2 position, which is the most electronically activated and sterically accessible α-position. The C5 position is the second most likely site of attack, while the C4 position is both sterically hindered and electronically less favored.

The terminal hydroxyl group (-OH) is separated from the ring by a three-carbon chain, making its direct electronic (resonance or inductive) influence on the ring negligible. However, its presence can affect the molecule's overall solubility and may present a site for competing reactions under certain conditions (e.g., strong acids or bases).

Key Reactivity Pathways

Electrophilic Aromatic Substitution (EAS)

EAS is the hallmark reaction of thiophenes. For this compound, the primary site of substitution will be the C2 position, followed by the C5 position.

Caption: Regioselectivity in Electrophilic Aromatic Substitution.

Table 1: Predicted Regioselectivity for EAS Reactions

| Reaction Type | Reagents | Major Product (Substitution at) | Minor Product(s) (Substitution at) | Rationale |

| Bromination | NBS, DMF | C2 | C5, C2,5-dibromo | The C2 position is highly activated by the 3-alkyl group. Over-bromination is possible. |

| Nitration | HNO₃/H₂SO₄ (mild) | C2 | C5 | Harsh conditions can lead to ring oxidation and polymerization. |

| Friedel-Crafts Acylation | Ac₂O, H₃PO₄ | C2 | C5 | Milder catalysts are required to prevent polymerization common with strong Lewis acids like AlCl₃. |

Experimental Protocol: Regioselective Bromination

This protocol describes the selective bromination at the C2 position.

-

Preparation : Dissolve this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Reagent Addition : Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C. The use of NBS provides a controlled source of electrophilic bromine, preventing over-halogenation.

-

Reaction : Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup : Quench the reaction by pouring the mixture into ice-cold water. Extract the aqueous phase with ethyl acetate (3x).

-

Purification : Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield 2-bromo-3-(3-thienyl)-1-propanol.

Metal-Catalyzed C-H Functionalization

Modern synthetic methods bypass traditional EAS by directly functionalizing C-H bonds, offering greater atom economy.

A. Directed Lithiation (Deprotonation)

The C-H bonds on a thiophene ring have varying acidities. The α-protons (C2 and C5) are significantly more acidic than the β-protons (C3 and C4). For this compound, the C2 proton is the most acidic and can be selectively removed by a strong base like n-butyllithium (n-BuLi) to form a 2-thienyllithium intermediate. This powerful nucleophile can then be trapped with a wide range of electrophiles.

Caption: Workflow for C-H functionalization via lithiation.

B. Palladium-Catalyzed Direct Arylation

Palladium catalysts can facilitate the direct coupling of thiophene C-H bonds with aryl halides, a process known as direct arylation. This avoids the need to pre-functionalize the thiophene ring. For 3-substituted thiophenes, this coupling typically occurs at the less sterically hindered and more reactive C2 or C5 positions.

Experimental Protocol: Palladium-Catalyzed Direct C2-Arylation

-

Setup : To an oven-dried Schlenk tube, add this compound (1.0 eq), the desired aryl bromide (1.2 eq), Pd(OAc)₂ (5 mol%), a suitable phosphine ligand like SPhos (10 mol%), and K₂CO₃ (2.5 eq).

-

Solvent : Add a degassed solvent, such as toluene or 1,4-dioxane.

-

Reaction : Seal the tube and heat the mixture to 100-120 °C for 12-24 hours. The palladium catalyst undergoes oxidative addition to the aryl bromide, followed by a concerted metalation-deprotonation step at the thiophene C2-H bond, and finally reductive elimination to form the C-C bond and regenerate the active catalyst.

-

Workup and Purification : After cooling, filter the reaction mixture through a pad of Celite, wash with ethyl acetate, and concentrate the filtrate. Purify the residue by column chromatography.

Oxidation and Metabolic Reactivity

The oxidation of the thiophene ring is of paramount importance in drug development, as it is a known "structural alert" for metabolic bioactivation. Cytochrome P450 (CYP450) enzymes in the liver can oxidize thiophenes, leading to reactive metabolites that can cause toxicity.

There are two primary, competing oxidative pathways:

-

S-Oxidation : The sulfur atom is oxidized to a thiophene-S-oxide. These intermediates are highly electrophilic and unstable, often not being isolated directly. They can covalently bind to cellular macromolecules or undergo Diels-Alder dimerization.

-

Epoxidation : The C2=C3 double bond is oxidized to a thiophene-2,3-epoxide. This epoxide is also highly reactive and can rearrange to form other toxic species.

Studies have shown that for many thiophene-containing drugs, the epoxidation pathway is both kinetically and thermodynamically more favorable, though both can contribute to toxicity. The presence of alternative, less toxic metabolic pathways is a key factor in determining the overall safety of a thiophene-containing drug.

Caption: Competing metabolic oxidation pathways of the thiophene ring.

Reductive Desulfurization

The thiophene ring can be cleaved under reductive conditions, with the complete removal of the sulfur atom. The classic method for this transformation is treatment with Raney Nickel, a fine-grained nickel-aluminum alloy saturated with hydrogen.

This reaction is synthetically useful as it provides a route to saturated, linear aliphatic compounds from readily available thiophene precursors. For this compound, desulfurization would break both C-S bonds and saturate the remaining four-carbon chain, resulting in the formation of 1-heptanol.

Experimental Protocol: Raney Nickel Desulfurization

-

Catalyst Preparation : Prepare a slurry of activated Raney Nickel (W-2) in ethanol. Caution: Raney Nickel is pyrophoric and must be handled with care under a liquid layer.

-

Reaction : In a flask, dissolve this compound (1.0 eq) in ethanol. Add the Raney Nickel slurry (a significant excess by weight is often used).

-

**

Navigating the Purity Landscape of 3-(3-Thienyl)-1-propanol: A Technical Guide for Researchers and Drug Development Professionals

In the intricate world of pharmaceutical research and drug development, the precise chemical identity and purity of starting materials and intermediates are paramount. This guide provides an in-depth technical overview of 3-(3-Thienyl)-1-propanol, a valuable heterocyclic building block. We will explore its commercial availability, the significance of different purity grades, and the analytical methodologies crucial for its characterization, offering field-proven insights for scientists at the bench and professionals in drug development.

The Strategic Importance of the Thienylpropanol Scaffold

The thiophene ring is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its bioisosteric relationship with the phenyl group, coupled with its unique electronic properties, makes it a desirable moiety in the design of novel therapeutic agents. This compound, with its reactive hydroxyl group, serves as a key intermediate for introducing the thienylpropyl pharmacophore into more complex molecules, particularly in the development of treatments for neurological disorders. While many of its derivatives, such as (S)-3-(Methylamino)-1-(2-thienyl)-1-propanol, are well-known as precursors to drugs like duloxetine, this compound itself is a foundational component for creating diverse chemical libraries and exploring new chemical space.

Commercial Suppliers and Purity Grades: A Comparative Analysis

The selection of a suitable grade of this compound is a critical decision that can significantly impact experimental outcomes, from early-stage discovery to process development. The purity of this reagent can influence reaction yields, impurity profiles of subsequent products, and ultimately, the safety and efficacy of an active pharmaceutical ingredient (API).

A survey of the chemical supplier landscape reveals that this compound is available in several purity grades, each suited for different applications.

| Supplier | CAS Number | Stated Purity | Physical Form | Intended Application |

| Sigma-Aldrich (Ambeed) | 20905-98-0 | 98% | Liquid | General research and organic synthesis |

| CymitQuimica | 20905-98-0 | Min. 95% | Not specified | Laboratory use |

| Various Online Marketplaces (e.g., Echemi) | Varies | Industrial Grade (e.g., 98%), Pharmaceutical Grade (e.g., 99%, 99.5%) for related compounds | Liquid/Solid | Varies from general chemical synthesis to use as a pharmaceutical intermediate |

Note: While higher purity grades for the closely related 3-(2-Thienyl)-1-propanol and its amino derivatives are more commonly advertised due to their direct application in large-scale pharmaceutical manufacturing, the availability of >99% pure this compound can often be sourced from suppliers specializing in custom synthesis or upon request for a certificate of analysis for a specific batch.

Deconstructing Purity: A Look at a Certificate of Analysis

A Certificate of Analysis (CoA) is a critical document that provides a detailed quality assessment of a specific batch of a chemical. While a CoA for this compound with >99% purity was not publicly available at the time of this writing, we can examine a representative CoA for a similar high-purity chemical to understand the key parameters.

Representative Certificate of Analysis (Illustrative)

| Test | Specification | Result | Method |

| Appearance | Colorless to pale yellow liquid | Conforms | Visual |

| Identity | Conforms to structure | Conforms | ¹H NMR, ¹³C NMR, IR |

| Purity (Assay) | ≥ 99.0% | 99.6% | Gas Chromatography (GC-FID) |

| Water Content | ≤ 0.1% | 0.05% | Karl Fischer Titration |

| Residual Solvents | Meets USP <467> limits | Conforms | Headspace GC-MS |

| Heavy Metals | ≤ 10 ppm | < 10 ppm | ICP-MS |

| Individual Impurity | ≤ 0.1% | Largest unknown impurity: 0.08% | GC-FID |

| Total Impurities | ≤ 0.5% | 0.25% | GC-FID |

This illustrative CoA highlights the multifaceted nature of purity. It's not merely the percentage of the desired compound but also the absence of critical impurities such as water, residual solvents from synthesis, and heavy metals. For drug development professionals, the impurity profile is of utmost importance, as unidentified or reactive impurities can lead to unforeseen side reactions and toxicological concerns.

The Genesis of Purity: Synthesis and Purification Strategies

Understanding the synthetic route to this compound provides insight into the potential impurities that may be present. A common synthetic pathway involves the reduction of a corresponding carboxylic acid or ester.

Illustrative Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of this compound.

Experimental Protocol: Synthesis of this compound via Reduction

The following is a representative, detailed protocol for the laboratory-scale synthesis of this compound.

Materials:

-

Ethyl 3-(3-thienyl)propanoate

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium sulfate (Na₂SO₄) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-